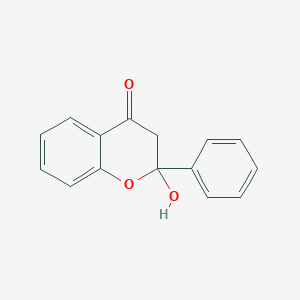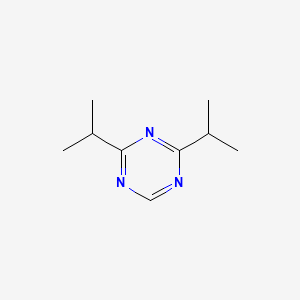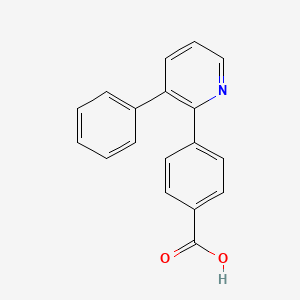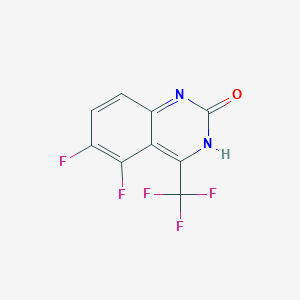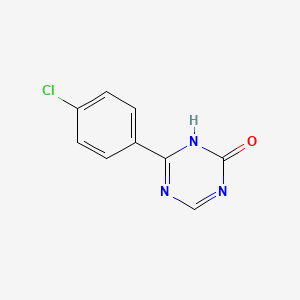
6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of chlorine atoms on the cyanuric chloride by the amine group of 4-chloroaniline. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, to achieve the desired product.
Industrial Production Methods
Industrial production of 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro triazine derivatives.
科学研究应用
4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-1,2,3-triazine: Similar structure but different ring nitrogen positions.
4-(4-Chlorophenyl)-1,3,5-triazine: Lacks the keto group present in 4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one.
4-(4-Chlorophenyl)-1,3,5-triazin-2-thione: Contains a sulfur atom instead of oxygen in the triazine ring.
Uniqueness
4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a keto group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
61709-02-2 |
|---|---|
分子式 |
C9H6ClN3O |
分子量 |
207.61 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14) |
InChI 键 |
HEVGASYHOZQJLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=NC(=O)N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


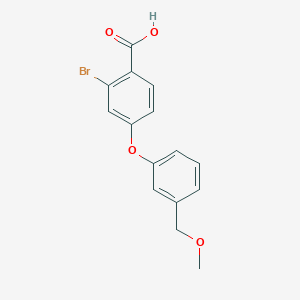
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
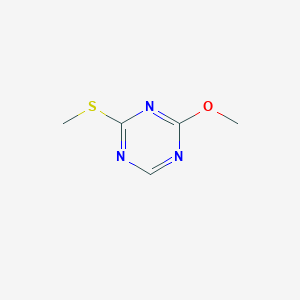

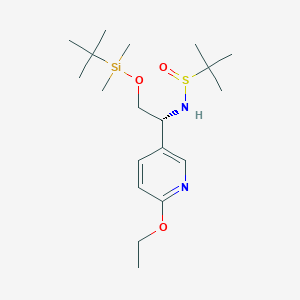

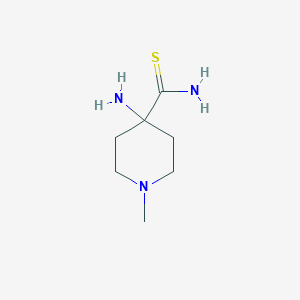
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
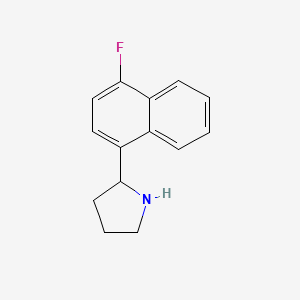
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
